

Investigating unexpected or off-target immune responses with TDB adjuvant

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Compound of Interest		
Compound Name:	Trehalose 6-behenate	
Cat. No.:	B12429248	Get Quote

Technical Support Center: TDB Adjuvant Immunological Responses

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trehalose-6,6-dibehenate (TDB) as a vaccine adjuvant. The focus is on identifying and investigating unexpected or off-target immune responses that may arise during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected immunological response to a vaccine formulated with TDB adjuvant?

A1: TDB is a synthetic analog of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM).[1] It is a potent adjuvant known to primarily induce strong T helper 1 (Th1) and T helper 17 (Th17) cell-mediated immune responses.[2][3] This is achieved through its interaction with the C-type lectin receptor Mincle on antigen-presenting cells (APCs), which triggers a signaling cascade involving Syk and Card9.[1] This pathway leads to the production of pro-inflammatory cytokines that drive the differentiation of Th1 and Th17 cells.[1] Concurrently, TDB can be formulated with cationic lipids like dimethyldioctadecylammonium (DDA) into liposomes, which enhances both cellular and humoral (antibody) responses.







Q2: We are observing excessive local inflammation at the injection site. Is this expected with TDB?

A2: A certain degree of local inflammation is an expected and necessary part of the adjuvant's mechanism of action, as it helps to recruit immune cells and initiate the adaptive immune response. However, excessive or prolonged inflammation, such as the formation of sterile abscesses or large granulomas, may be considered an off-target effect. The intensity of the local reaction can be influenced by the specific formulation (e.g., use of DDA), the dose of the adjuvant, and the antigen used. If the inflammation is more severe than anticipated, it warrants further investigation.

Q3: Could TDB adjuvant be contributing to an unexpected or skewed T helper cell response (e.g., a strong Th2 response)?

A3: While TDB is known to strongly promote Th1 and Th17 responses, the overall immune response is a complex interplay of various factors, including the antigen, the host's genetic background, and the specific vaccine formulation. An unexpectedly dominant Th2 response, characterized by cytokines like IL-4, IL-5, and IL-13, would be considered an off-target effect for a TDB-adjuvanted vaccine. Such a skewed response could potentially be due to characteristics of the antigen itself or interactions between the antigen and the adjuvant formulation.

Q4: Are there any known off-target signaling pathways activated by TDB?

A4: While the primary signaling pathway for TDB is through the Mincle receptor, some studies have suggested Mincle-independent effects. For instance, TDB has been shown to attenuate neuroinflammation through a PLC-γ1/PKC/ERK signaling pathway in microglia, independently of Mincle. Furthermore, the adjuvant effect of TDB in vivo has been found to be partially dependent on the MyD88 signaling pathway, which is typically associated with Toll-like receptors (TLRs). This MyD88 dependence is primarily mediated through IL-1 receptor signaling, which is induced downstream of Mincle activation.

Troubleshooting Guide

This section provides guidance on how to approach the investigation of unexpected immune responses when using a TDB-adjuvanted vaccine.



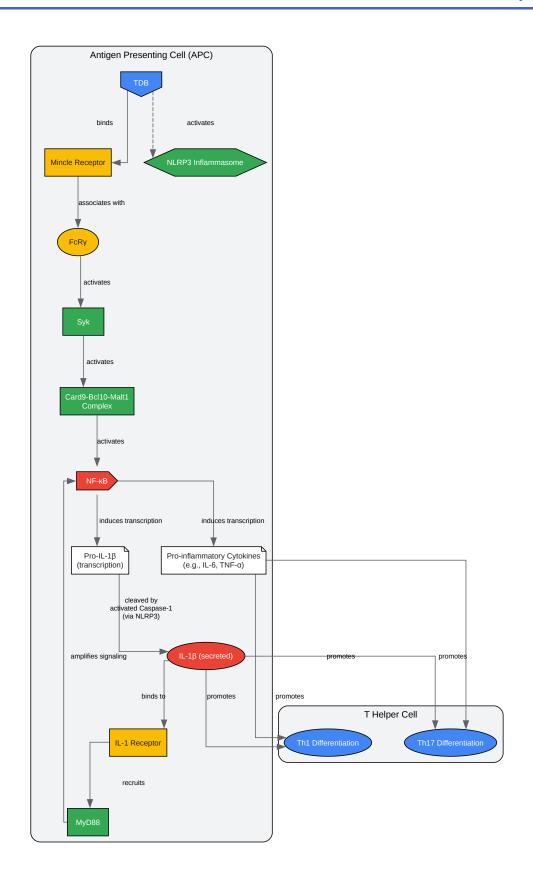
Problem: Excessive Local Reactogenicity (Inflammation, Granuloma, or Sterile Abscess)

Initial Assessment:

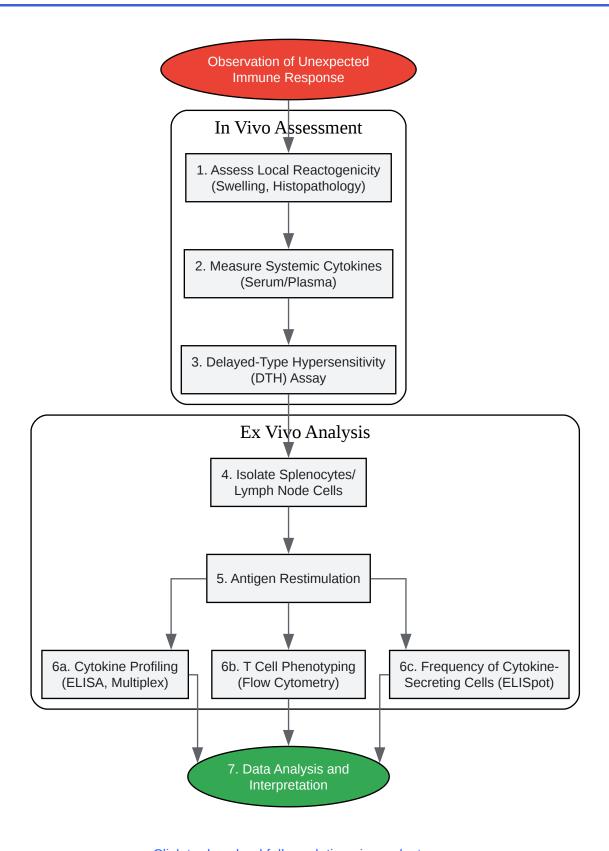
- Visual and Physical Examination: Macroscopically assess the injection site at regular intervals for signs of excessive swelling, redness, ulceration, or the formation of palpable nodules.
- Histopathological Analysis: If excessive inflammation is observed, a histopathological
 examination of the injection site is recommended. This can help to characterize the nature of
 the inflammatory infiltrate (e.g., neutrophilic, granulomatous) and assess the extent of tissue
 damage.

Troubleshooting Workflow:









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References

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- 3. The Mincle-activating adjuvant TDB induces MyD88-dependent Th1 and Th17 responses through IL-1R signaling PubMed [pubmed.ncbi.nlm.nih.gov]
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